molecular formula C8H18N2 B14466287 (2S,3S)-2,3-Diethylpiperazine CAS No. 67405-14-5

(2S,3S)-2,3-Diethylpiperazine

Cat. No.: B14466287
CAS No.: 67405-14-5
M. Wt: 142.24 g/mol
InChI Key: FOCWTZQPHKNTMZ-YUMQZZPRSA-N
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Description

(2S,3S)-2,3-Diethylpiperazine is a chiral piperazine derivative characterized by ethyl substituents at the 2 and 3 positions of the six-membered heterocyclic ring, with both stereocenters in the S-configuration. Piperazine derivatives are widely studied for their conformational flexibility, nitrogen-rich structure, and applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

CAS No.

67405-14-5

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,3S)-2,3-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

FOCWTZQPHKNTMZ-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1[C@@H](NCCN1)CC

Canonical SMILES

CCC1C(NCCN1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Diethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 1,2-dibromoethane, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of (2S,3S)-2,3-Diethylpiperazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Diethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of (2S,3S)-2,3-Diethylpiperazine.

    Reduction: Reduced piperazine derivatives with altered nitrogen functionalities.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2,3-Diethylpiperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

(2S,3S)-2,3-Diethylpiperazine has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting central nervous system disorders. Its structural features allow it to modulate the activity of neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Diethylpiperazine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural and Stereochemical Comparison
Compound Name Substituents Positions Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S,3S)-2,3-Diethylpiperazine Ethyl 2,3 (2S,3S) C₈H₁₆N₂ 140.23 Chiral, lipophilic substituents
(2S,6S)-2,6-Dimethylpiperazine Oxalate Methyl + oxalate salt 2,6 (2S,6S) C₈H₁₆N₂·C₂H₂O₄ 234.25 Enhanced solubility via salt form
(3S,6S)-3-Isopropyl-6-ethylpiperazine-2,5-dione Isopropyl, ethyl 3,6 (3S,6S) C₉H₁₆N₂O₂ 184.24 Diketopiperazine scaffold
(2R,3S)-2,3-Dimethylpiperazine dihydrochloride Methyl + HCl salt 2,3 (2R,3S) C₆H₁₆Cl₂N₂ 199.12 Polar, water-soluble salt
Key Observations:
  • Stereochemistry : The (2S,3S) configuration may confer distinct receptor-binding profiles compared to (2R,3S) derivatives, as seen in the dihydrochloride salt’s altered solubility .
  • Functional Groups: Diketopiperazines (e.g., ) exhibit rigid, planar structures due to intramolecular hydrogen bonding, contrasting with the flexibility of non-cyclic analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property (2S,3S)-2,3-Diethylpiperazine (2S,6S)-2,6-Dimethylpiperazine Oxalate (3S,6S)-3-Isopropyl-6-ethylpiperazine-2,5-dione
Solubility Low (lipophilic) High (polar salt) Moderate (hydrogen-bonded crystal lattice)
Melting Point Not reported 152–154°C (decomposes) 79–82°C
Stability Air-sensitive Stable at RT Hygroscopic
Notes:
  • Salt forms (e.g., oxalate, dihydrochloride) improve aqueous solubility for drug formulation .

Biological Activity

(2S,3S)-2,3-Diethylpiperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of piperazine derivatives that have been studied for their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological targets.

Chemical Structure and Properties

(2S,3S)-2,3-Diethylpiperazine is characterized by its two ethyl substituents on the piperazine ring, which influences its pharmacological properties. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.

1. Anticancer Activity

Recent studies have indicated that piperazine derivatives, including (2S,3S)-2,3-Diethylpiperazine, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. It interacts with key proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in cancerous tissues.
  • Case Study : In vitro studies demonstrated that (2S,3S)-2,3-Diethylpiperazine exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was compared to standard chemotherapy agents, showing promising results in reducing cell viability .

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of (2S,3S)-2,3-Diethylpiperazine. Research indicates:

  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce neuroinflammation, which is a contributing factor in neurodegenerative diseases.
  • Experimental Evidence : In animal models of neurodegeneration, treatment with (2S,3S)-2,3-Diethylpiperazine resulted in improved cognitive function and reduced markers of inflammation in the brain .

Structure-Activity Relationship (SAR)

Understanding the SAR of (2S,3S)-2,3-Diethylpiperazine is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the ethyl groups can significantly alter the compound's affinity for biological targets. For example, increasing the size or branching of substituents has been shown to enhance potency against certain cancer cell lines .
  • Table 1: SAR Analysis of Piperazine Derivatives
CompoundSubstituentsIC50 (µM)Activity
AEthyl10Moderate
BIsopropyl5High
CButyl8Moderate

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2S,3S)-2,3-Diethylpiperazine has been evaluated in various studies:

  • Absorption and Distribution : Studies suggest that the compound has favorable absorption characteristics with good bioavailability.
  • Toxicity Profile : Preliminary toxicity assessments indicate that (2S,3S)-2,3-Diethylpiperazine exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile .

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